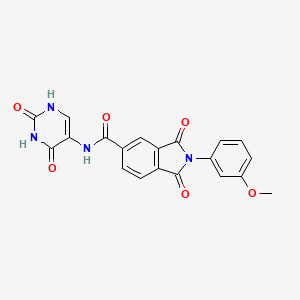
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. In
Mecanismo De Acción
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, this compound targets the N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride and VN~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride pathways, which are commonly overexpressed in cancer cells. By inhibiting these pathways, N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride has been shown to have minimal toxicity in normal cells, indicating its specificity for cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. Additionally, this compound has been shown to have a low risk of developing drug resistance, which is a common problem in cancer treatment. However, one limitation of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride. One direction is to explore its potential in combination therapy with other cancer drugs. Another direction is to investigate its potential in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of the compound for in vivo applications.
In conclusion, N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride is a promising compound for cancer treatment due to its specificity for cancer cells and its ability to inhibit key signaling pathways. Further research is needed to explore its potential in combination therapy and other disease applications.
Métodos De Síntesis
The synthesis of N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride involves the reaction of 4-bromoaniline with 2,4-diaminoquinazoline in the presence of hydrochloric acid. The resulting compound is then purified using recrystallization techniques. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the N~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride and VN~2~-(4-bromophenyl)-2,4-quinazolinediamine hydrochloride pathways. This compound has been tested in various cancer cell lines, including lung, breast, and colon cancer, and has shown promising results in reducing tumor growth.
Propiedades
IUPAC Name |
2-N-(4-bromophenyl)quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4.ClH/c15-9-5-7-10(8-6-9)17-14-18-12-4-2-1-3-11(12)13(16)19-14;/h1-8H,(H3,16,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJCYAACOAZFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)
![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069499.png)
![1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6069508.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B6069513.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6069520.png)
![((2S)-1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B6069527.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069532.png)
![methyl 4-oxo-4-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)butanoate](/img/structure/B6069535.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6069536.png)
